![molecular formula C15H14ClNO3S3 B2554768 (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 304674-49-5](/img/structure/B2554768.png)
(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
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Description
(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C15H14ClNO3S3 and its molecular weight is 387.91. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s thiazolidine ring and sulfur-containing functional groups contribute to its antioxidant properties. Researchers have investigated its potential in scavenging free radicals and protecting cells from oxidative stress .
- Inflammation plays a crucial role in various diseases. Studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
- Some investigations have explored its impact on cancer cells. The compound’s unique structure could interfere with cancer cell growth and proliferation. However, further studies are needed to validate its efficacy and safety .
- The thiazolidine ring and sulfur atoms may contribute to antimicrobial activity. Researchers have examined its effects against bacteria, fungi, and viruses. It could be a valuable lead compound for developing new antimicrobial agents .
- Hepatoprotective compounds safeguard the liver from damage. This compound has shown promise in protecting liver cells from toxins and oxidative stress. It might be useful in liver disease management .
- The compound’s thiazolidine ring resembles the structure of thiazolidinediones (TZDs), which are used to treat type 2 diabetes. Researchers have explored its potential as an insulin sensitizer and glucose regulator .
- The compound’s multifunctional nature extends to the nervous system. It has been investigated for its neuroprotective effects, potentially mitigating neurodegenerative conditions .
- Due to its antioxidant and anti-inflammatory properties, this compound might find applications in skincare products. It could protect skin cells and reduce inflammation .
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Potential
Antimicrobial Properties
Hepatoprotective Effects
Metabolic Disorders
Neuroprotective Properties
Skin Health and Cosmetics
properties
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S3/c1-22-7-6-11(14(19)20)17-13(18)12(23-15(17)21)8-9-4-2-3-5-10(9)16/h2-5,8,11H,6-7H2,1H3,(H,19,20)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJKYWXMVLYDK-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid |
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